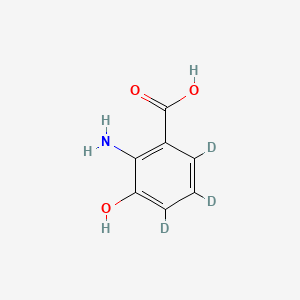
3-Hydroxyanthranilic Acid-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxyanthranilic Acid-d3 is a deuterated form of 3-Hydroxyanthranilic Acid, which is an intermediate in the metabolism of tryptophan. This compound is known for its role in the kynurenine pathway, which is crucial for the production of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism . The deuterated form, this compound, is often used in scientific research to study metabolic pathways and mechanisms due to its stability and traceability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyanthranilic Acid-d3 typically involves the deuteration of 3-Hydroxyanthranilic Acid. This can be achieved through various methods, including the use of deuterated reagents or solvents. One common method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterated solvent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to ensure high purity and yield. The process often includes steps such as purification through crystallization or chromatography to isolate the deuterated compound from any non-deuterated impurities .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxyanthranilic Acid-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinolinic acid, a key intermediate in the kynurenine pathway.
Reduction: Under specific conditions, it can be reduced to form other metabolites.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products:
Quinolinic Acid: Formed through oxidation.
Various Metabolites: Formed through reduction and substitution reactions.
Wissenschaftliche Forschungsanwendungen
3-Hydroxyanthranilic Acid-d3 has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Hydroxyanthranilic Acid-d3 involves its role in the kynurenine pathway. It acts as a substrate for the enzyme 3-hydroxyanthranilic acid dioxygenase, leading to the production of quinolinic acid . This pathway is crucial for the regulation of immune responses, oxidative stress, and energy production. The compound also exhibits antioxidant properties by scavenging free radicals and activating the Nrf2/SKN-1 oxidative stress response .
Vergleich Mit ähnlichen Verbindungen
3-Hydroxyanthranilic Acid: The non-deuterated form, which shares similar metabolic pathways and functions.
Quinolinic Acid: A downstream metabolite in the kynurenine pathway.
Kynurenic Acid: Another metabolite in the kynurenine pathway with neuroprotective properties.
Uniqueness: 3-Hydroxyanthranilic Acid-d3 is unique due to its deuterated nature, which provides enhanced stability and traceability in metabolic studies. This makes it a valuable tool in research for tracking metabolic pathways and understanding the detailed mechanisms of action .
Eigenschaften
Molekularformel |
C7H7NO3 |
|---|---|
Molekulargewicht |
156.15 g/mol |
IUPAC-Name |
2-amino-4,5,6-trideuterio-3-hydroxybenzoic acid |
InChI |
InChI=1S/C7H7NO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9H,8H2,(H,10,11)/i1D,2D,3D |
InChI-Schlüssel |
WJXSWCUQABXPFS-CBYSEHNBSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])O)N)C(=O)O)[2H] |
Kanonische SMILES |
C1=CC(=C(C(=C1)O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-1,3-diazinane-2,4-dione](/img/structure/B15134848.png)


![(3-hydroxyazetidin-1-yl)-[(1S,2S)-2-[2-methyl-5-[4-(trifluoromethyl)phenoxy]indazol-7-yl]cyclopropyl]methanone](/img/structure/B15134874.png)
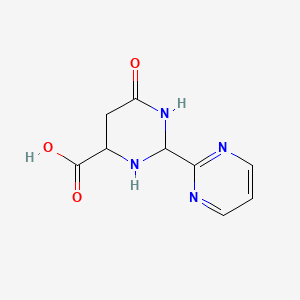
![7-methyl-4a,7a-dihydro-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B15134897.png)
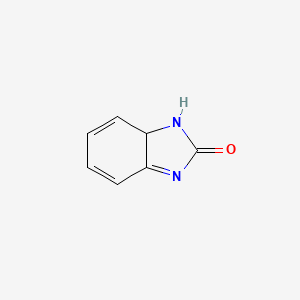
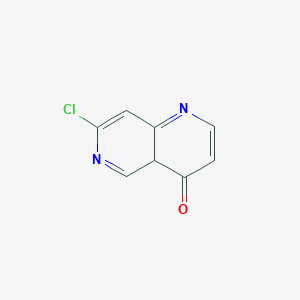

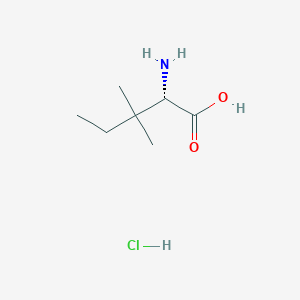

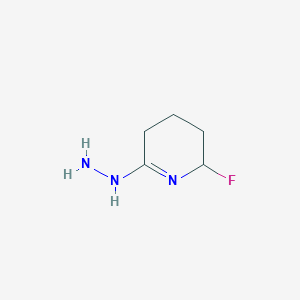
![3-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 3-(1,1-dimethylethyl) ester](/img/structure/B15134925.png)

